Spiro Junction Regioisomer Comparison
The target compound bears a spiro junction at the indane C2/piperidine C3' position, distinguishing it from the two most common regioisomers: the 1,4'-spiro isomer (e.g., tert-butyl 3-oxospiro[indan-1,4'-piperidine]-1'-carboxylate, CAS 159634-59-0) and the 2,4'-spiro isomer (e.g., tert-butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate, CAS 1228079-29-5) [1]. The 1,4'-spiro isomer crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 12.998 Å, b = 15.198 Å, c = 8.543 Å, β = 94.70°, and a measured density Dx = 1.217 Mg m⁻³; the piperidine ring adopts a chair conformation and the spiro carbon exhibits distorted tetrahedral geometry [2]. In the 2,3'-isomer, the spiro carbon resides at a different ring position on both the indane and piperidine rings, which is predicted to alter the dihedral angle between the two ring planes and the spatial relationship between the indanone carbonyl and the Boc-protected piperidine nitrogen [3]. The 2,3'-spiro scaffold has been explicitly utilized in the synthesis of CF₃-containing spiro[indene-2,3'-piperidine] derivatives via iodine-catalyzed multi-component reactions, confirming the synthetic accessibility and unique reactivity profile of this regioisomer [3].
| Evidence Dimension | Spiro junction position and crystal structure geometry |
|---|---|
| Target Compound Data | 2,3'-spiro junction (indane C2 to piperidine C3'); molecular formula C18H23NO3; MW 301.38; no public crystal structure available |
| Comparator Or Baseline | 1,4'-spiro isomer: monoclinic P2₁/c, a=12.998 Å, b=15.198 Å, c=8.543 Å, Dx=1.217 Mg m⁻³, piperidine chair conformation; 2,4'-spiro isomer: CAS 1228079-29-5, MW 301.38, density 1.17±0.1 g/cm³ (predicted), boiling point 431.9±45.0 °C (predicted) |
| Quantified Difference | Qualitative difference: distinct spiro atom placement changes inter-ring geometry and spatial orientation of functional groups; precise dihedral angle differences cannot be quantified without target compound crystal structure |
| Conditions | X-ray crystallography (1,4'-isomer: T=293 K, Mo Kα, λ=0.71073 Å); predicted physicochemical properties (2,4'-isomer: computational estimation) |
Why This Matters
The spiro junction position determines the three-dimensional presentation of the ketone and Boc-piperidine moieties, directly affecting receptor binding, metabolic stability, and synthetic derivatization pathways — procurement of the wrong isomer invalidates SAR hypotheses and patent claims.
- [1] ChemicalBook. tert-Butyl 3-hydroxy-spiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 159634-59-0) – Melting point 120–122 °C, boiling point 439.8±45.0 °C (predicted), density 1.17 g/cm³. View Source
- [2] Zheng, P.; Li, C.; Wang, W.; Zhao, B. tert-Butyl 3-oxospiro[indan-1,4′-piperidine]-1′-carboxylate. Acta Crystallographica Section E 2005, 61, o1953–o1955. Crystal data: monoclinic P2₁/c, a=12.998(6) Å, b=15.198(6) Å, c=8.543(4) Å, β=94.70°, Dx=1.217 Mg m⁻³, piperidine chair conformation. View Source
- [3] Duan, Y.; Liu, X.; Song, L. Iodine catalyzed one-pot multi-component reaction to CF₃-containing spiro[indene-2,3′-piperidine] derivatives. Journal of Fluorine Chemistry 2012, 133, 127–133. View Source
